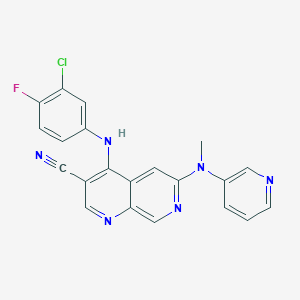
Tpl2-IN-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tpl2-IN-I involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tpl2-IN-I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against Tpl2 kinase. These derivatives are further evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Tpl2-IN-I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Tpl2 kinase signaling pathway and its role in various cellular processes . In biology, this compound is employed to investigate the molecular mechanisms underlying inflammatory responses and immune regulation . In medicine, it holds potential as a therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers . In industry, this compound is utilized in drug discovery and development programs aimed at identifying novel anti-inflammatory and anticancer agents .
Mécanisme D'action
Tpl2-IN-I exerts its effects by specifically inhibiting the Tpl2 kinase, which is a key regulator of the MAPK and NF-κB signaling pathways . By blocking Tpl2 kinase activity, this compound prevents the phosphorylation and activation of downstream signaling molecules, such as MEK1/2 and ERK1/2 . This inhibition leads to the suppression of pro-inflammatory cytokine production and the modulation of immune responses . The molecular targets of this compound include the ATP-binding site of Tpl2 kinase, where it competes with ATP to inhibit kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tpl2-IN-I include other Tpl2 kinase inhibitors, such as Tpl2-IN-II and Tpl2-IN-III . These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound: This compound is unique in its high selectivity for Tpl2 kinase, which minimizes off-target effects and enhances its therapeutic potential . Additionally, this compound has demonstrated significant efficacy in preclinical models of inflammatory diseases and certain cancers, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C21H14ClFN6 |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluoroanilino)-6-[methyl(pyridin-3-yl)amino]-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28) |
Clé InChI |
CUIQYXHABOOZFA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CN=CC=C1)C2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



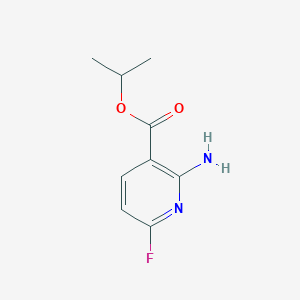
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
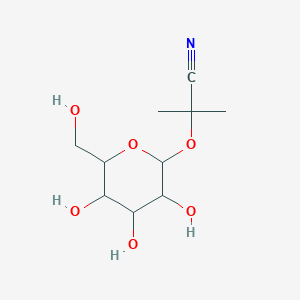
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)
![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
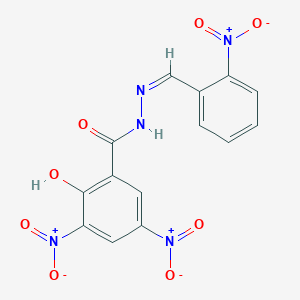
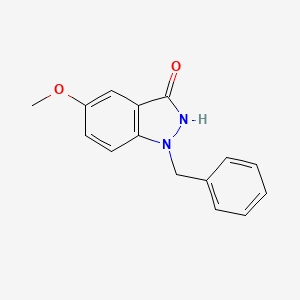
![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
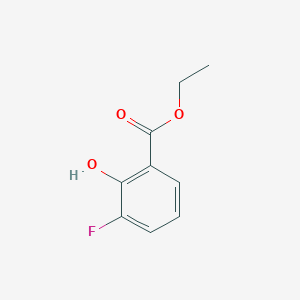

![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
